molecular formula C17H19ClF2N4 B10936082 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(4-ethylpiperazin-1-yl)pyrimidine

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(4-ethylpiperazin-1-yl)pyrimidine

Cat. No.: B10936082
M. Wt: 352.8 g/mol
InChI Key: OPVCXBMMDWVDOC-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(4-ethylpiperazin-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a chlorophenyl group, a difluoromethyl group, and an ethylpiperazinyl group attached to a pyrimidine ring.

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(4-ethylpiperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Addition of the difluoromethyl group: This can be done using difluoromethylating agents under specific reaction conditions.

    Attachment of the ethylpiperazinyl group: This step involves the reaction of the pyrimidine intermediate with 4-ethylpiperazine.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(4-ethylpiperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(4-ethylpiperazin-1-yl)pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(4-ethylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(4-ethylpiperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities.

Properties

Molecular Formula

C17H19ClF2N4

Molecular Weight

352.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-(difluoromethyl)-2-(4-ethylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C17H19ClF2N4/c1-2-23-7-9-24(10-8-23)17-21-14(11-15(22-17)16(19)20)12-3-5-13(18)6-4-12/h3-6,11,16H,2,7-10H2,1H3

InChI Key

OPVCXBMMDWVDOC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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